2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
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Overview
Description
ARRY-502 is a CRTH2 antagonist. Regulation of cytokine activity is important in molecularly targeted therapies for asthma.
Scientific Research Applications
Synthesis and Structural Studies
- Research has explored the synthesis and structural analysis of 2H-pyran derivatives, which include compounds structurally related to 2H-1-Benzopyran-4-carboxylic acid. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Valla, Giraud, & Ginderow, 1994).
Medicinal Chemistry and Drug Development
- The synthesis and characterization of transition metal complexes with novel Schiff base ligands, which could include derivatives of 2H-1-Benzopyran-4-carboxylic acid, have been studied. These complexes show potential in medicinal chemistry, particularly for their in vitro antibacterial and antifungal properties (Pawar, Sakhare, & Arbad, 2016).
Potential Metabolites and Pharmaceutical Applications
- Research into the synthesis of potential metabolites of related compounds, such as ethyl 4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, is significant for understanding how these compounds could be metabolized in the body and their potential pharmaceutical applications (Sunthankar et al., 1993).
Role in Anti-Inflammatory Therapies
- Compounds related to 2H-1-Benzopyran-4-carboxylic acid have been investigated for their potential as leukotriene B4 receptor antagonists. These studies are crucial in the development of therapies for inflammatory diseases like psoriasis and ulcerative colitis (Penning et al., 1995).
Synthesis and Industrial Applications
- The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of certain pharmaceuticals, illustrates the industrial and synthetic chemistry applications of related compounds (Chen Xin-zhi, 2007).
properties
CAS RN |
1202891-16-4 |
---|---|
Molecular Formula |
C26H23Cl2NO6 |
Molecular Weight |
516.37 |
IUPAC Name |
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)- |
InChI |
1S/C26H23Cl2NO6/c1-33-22-12-17(27)5-2-15(22)8-10-29-25(30)16-3-6-18(7-4-16)35-24-14-23-20(13-21(24)28)19(26(31)32)9-11-34-23/h2-7,12-14,19H,8-11H2,1H3,(H,29,30)(H,31,32)/t19-/m0/s1 |
InChI Key |
QIDYUNXQPQEJEC-IBGZPJMESA-N |
SMILES |
COc1cc(Cl)ccc1CCNC(=O)c2ccc(Oc3cc4OCC[C@H](C(=O)O)c4cc3Cl)cc2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ARRY-502 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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